

coordination chemistry of bis(N-methylimidazole-2-yl)methane

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Compound of Interest

Compound Name: *bis(N-methylimidazole-2-yl)methane*

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An In-depth Technical Guide to the Coordination Chemistry of **Bis(N-methylimidazole-2-yl)methane**

Abstract

Bis(N-methylimidazole-2-yl)methane is a versatile N-heterocyclic bidentate N,N'-donor ligand that has garnered significant interest in coordination chemistry. Its flexible methylene bridge allows it to adopt various conformations, enabling it to function as either a chelating agent for a single metal center or a bridging ligand between two metal ions.[1] This adaptability results in a diverse range of coordination complexes with varied geometries and properties. This guide provides a comprehensive overview of the synthesis, coordination behavior, and characterization of **bis(N-methylimidazole-2-yl)methane** and its metal complexes, targeting researchers, scientists, and professionals in drug development.

Ligand Properties and Synthesis

Bis(N-methylimidazole-2-yl)methane, also known as bis(1-methyl-1H-imidazol-2-yl)methane, consists of two N-methylimidazole rings linked by a central methylene group.[1] The imidazole moiety is a crucial component in many biological systems, most notably in the amino acid histidine, making its synthetic analogues valuable for bioinorganic studies.[1]

Physicochemical Properties

The fundamental properties of the ligand are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₄	[2][3]
Molecular Weight	176.22 g/mol	[1][2]
CAS Number	124225-99-6	[1][2][3]
IUPAC Name	1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole	[2]
Topological Polar Surface Area	35.6 Å ²	[2]

Synthesis of Bis(N-methylimidazole-2-yl)methane

A common and effective method for synthesizing the ligand is through the alkylation of N-methylimidazole.[1] This approach leverages the nucleophilic character of the imidazole ring to form the central methylene bridge.

Experimental Protocol: Ligand Synthesis via Alkylation

Objective: To synthesize **bis(N-methylimidazole-2-yl)methane**.

Materials:

- N-methylimidazole
- Dichloromethane (or another suitable methylene source)
- Strong base (e.g., Sodium Hydride, NaH)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous Magnesium Sulfate, MgSO₄)

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methylimidazole in anhydrous THF.
- Cool the solution in an ice bath (0 °C).
- Carefully add a stoichiometric amount of a strong base (e.g., NaH) portion-wise to deprotonate the imidazole ring, forming the corresponding anion.
- Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
- Slowly add a half-molar equivalent of dichloromethane to the solution.
- Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and cautiously quench with deionized water.
- Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- Combine the organic layers and dry over anhydrous MgSO₄.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography or crystallization to obtain pure **bis(N-methylimidazole-2-yl)methane**.

Coordination Chemistry and Structural Diversity

The flexible nature of the methylene linker in **bis(N-methylimidazole-2-yl)methane** allows it to coordinate to metal ions in two primary modes: as a chelating bidentate ligand to a single metal or as a bridging ligand connecting two metal centers.^{[1][4]} This versatility gives rise to a wide array of coordination complexes with metals from across the transition series, including copper, ruthenium, iron, and lanthanides.^[1] The resulting coordination geometry can range from distorted trigonal planar to tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands.^{[1][4]}

Caption: Coordination modes of **bis(N-methylimidazole-2-yl)methane**.

Representative Coordination Complexes

- Copper(I):** A dinuclear Cu(I) complex, --INVALID-LINK--2, has been synthesized and structurally characterized. In this compound, each Cu(I) ion exhibits a distorted trigonal-planar geometry, coordinated by nitrogen atoms from both chelating and bridging **bis(N-methylimidazole-2-yl)methane** ligands.[4]
- Ruthenium(II):** A ruthenium(II) carbonyl complex, [Ru(BIM)(CO)₂Cl₂] (where BIM is bis(N-methylimidazol-2-yl)methane), demonstrates an octahedral geometry around the ruthenium center.[1]
- Lanthanides:** The methylimidazolyl moiety has been shown to participate in the formation of stable, high-coordinate lanthanide complexes. For example, a related tripodal ligand incorporating a (1-methylimidazol-2-yl)methyl group forms ten-coordinate complexes with Pr(III), Nd(III), Sm(III), and Tb(III).[1]

Crystallographic Data

The structural parameters obtained from X-ray crystallography provide definitive insights into the geometry of these complexes.

Compound	Crystal System	Space Group	Key Bond Lengths / Angles	Centroid-Centroid Distances (Å)	Ref
--INVALID-LINK--2	-	-	Distorted trigonal-planar Cu(I)	3.445(2) and 3.547(2) (Intramolecular π - π stacking)	[4]
[Ru(BIM)(CO) ₂ Cl ₂]	-	-	Octahedral Ru(II) center	-	[1]

Synthesis and Characterization Workflow

The development and study of new coordination compounds follow a systematic workflow, from synthesis to comprehensive characterization.

Caption: General experimental workflow for complex synthesis and characterization.

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

Objective: To synthesize $[\text{Ru}(\text{BIM})(\text{CO})_2\text{Cl}_2]$, a representative octahedral complex.

Materials:

- **Bis(N-methylimidazole-2-yl)methane (BIM)**
- A suitable Ruthenium(II) starting material (e.g., $[\text{Ru}(\text{CO})_2\text{Cl}_2]_n$)
- Anhydrous, deoxygenated solvent (e.g., Methanol or Acetonitrile)

Procedure:

- In a Schlenk flask under an inert atmosphere, suspend the Ruthenium(II) starting material in the chosen anhydrous solvent.
- In a separate flask, dissolve one molar equivalent of **bis(N-methylimidazole-2-yl)methane** ligand in the same solvent.
- Transfer the ligand solution to the flask containing the ruthenium precursor via cannula.
- Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by color change or TLC).
- Reduce the solvent volume under vacuum until precipitation of the product is observed.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

- Dry the resulting complex under vacuum.
- Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution or by vapor diffusion.

Bioinorganic Relevance and Potential Applications

The structural similarity of the bis(imidazole) core to the 2-histidine-1-carboxylate facial triad found in the active sites of many non-heme iron enzymes makes these ligands excellent candidates for developing biomimetic models.[5] By modifying the methylene bridge to include a carboxylate group, ligands can be designed to more closely mimic these enzymatic active sites.[1][5]

Caption: Mimicking the 2-His-1-carboxylate facial triad with modified ligands.

The resulting metal complexes are being investigated for a range of applications:

- **Drug Development:** Imidazole derivatives are known to possess a wide range of biological activities.[1] Preliminary studies suggest that complexes of **bis(N-methylimidazole-2-yl)methane** and its analogues may have antimicrobial and anticancer properties.[1] Molecular docking can be used to screen these compounds against biological targets.[1]
- **Materials Science:** The ability of this ligand to act as a bridge is being exploited in the construction of coordination polymers, which are under investigation for their potential magnetic, optical, or catalytic properties.[1]

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